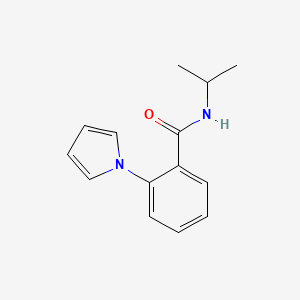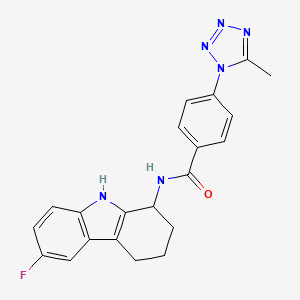![molecular formula C31H28O8 B11148881 3,4-bis[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11148881.png)
3,4-bis[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-BIS[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxyphenyl groups and a chromenone core, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multistep organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with appropriate chromenone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-BIS[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-BIS[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-BIS[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-METHOXYPHENYL)-2-OXOETHOXY)-4-METHYL-6H-BENZO©CHROMEN-6-ONE
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
Uniqueness
3,4-BIS[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific structural features, such as the presence of two methoxyphenyl groups and a chromenone core. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C31H28O8 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
3,4-bis[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C31H28O8/c1-35-21-11-7-19(8-12-21)26(32)17-37-28-16-15-24-23-5-3-4-6-25(23)31(34)39-29(24)30(28)38-18-27(33)20-9-13-22(36-2)14-10-20/h7-16H,3-6,17-18H2,1-2H3 |
InChI Key |
ZHPGBBQLTOPXGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)OCC(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11148799.png)

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(dimethylamino)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11148810.png)
![4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-L-isoleucinate](/img/structure/B11148817.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11148832.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11148842.png)
![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-(2-furylmethyl)-4-oxobutanamide](/img/structure/B11148848.png)
![6-{[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]amino}hexanoic acid](/img/structure/B11148850.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11148852.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11148858.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11148872.png)
![3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11148875.png)
